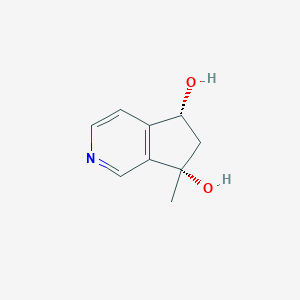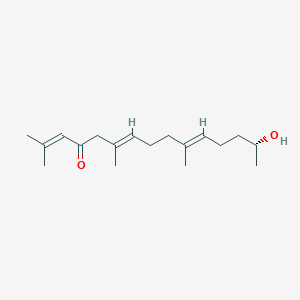
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide is a member of quinazolines.
Applications De Recherche Scientifique
Corrosion Inhibition
- Quinazoline derivatives, including those similar to the compound , have been studied for their ability to inhibit corrosion in mild steel. These derivatives exhibit excellent corrosion inhibition efficiencies, and their adsorption on metal surfaces is consistent with the Langmuir isotherm model. The effectiveness of these inhibitors has been confirmed through various methods like mass loss, electrochemical measurements, and scanning electron microscopy (Kumar et al., 2020).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of related quinazoline derivatives, demonstrating various methods of synthesizing these compounds and analyzing their structures through different techniques like IR, NMR, and MS. These studies provide insight into the chemical properties and potential applications of these compounds (Yan & Ouyang, 2013).
Potential in Medical Imaging
- Methoxy and fluorine-substituted analogs of quinazoline derivatives have been synthesized for potential use in medical imaging, particularly in developing tracers for positron emission tomography (PET) ligands. These studies focus on the binding affinity of these compounds to specific receptors, which is crucial for their application in biological imaging (Tobiishi et al., 2007).
Pharmaceutical Research
- Quinazolinone derivatives have been investigated for their pharmacological properties, including their potential as antagonists for specific receptors. This research is significant in understanding the medicinal applications of these compounds and developing new therapeutic agents (Zhou et al., 2007).
Organic Chemistry and Synthetic Methods
- Studies have been conducted on the reactions and synthetic processes involving quinazolinone derivatives, contributing to the broader understanding of organic synthesis methods. These findings are valuable for the development of new synthetic routes and chemical compounds (Papadopoulos, 1981).
Propriétés
Nom du produit |
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide |
|---|---|
Formule moléculaire |
C17H23N3O4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H23N3O4/c1-3-4-5-8-18-15(21)12-6-7-13-14(11-12)19-17(23)20(16(13)22)9-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,21)(H,19,23) |
Clé InChI |
SJFSCJXFRKSETM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)

![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)






